Ald-Ph-amido-PEG3-C2-NH2: A Comprehensive Technical Guide for Bioconjugation
Ald-Ph-amido-PEG3-C2-NH2: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of the heterobifunctional linker, Ald-Ph-amido-PEG3-C2-NH2. This molecule is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functionality
Ald-Ph-amido-PEG3-C2-NH2 is a polyethylene glycol (PEG)-based linker characterized by two distinct reactive termini, enabling the sequential or orthogonal conjugation of different molecules.
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Aldehyde-Phenyl (Ald-Ph) Group: One terminus features a benzaldehyde group. This aldehyde functionality allows for the specific and covalent attachment to molecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues, through a process called reductive amination.[1][2] The phenyl group provides a stable scaffold for the aldehyde.
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Primary Amine (-NH2) Group: The other end of the linker is terminated with a primary amine. This amine group serves as a versatile handle for conjugation to various electrophilic groups, such as carboxylic acids (forming a stable amide bond), NHS esters, or isothiocyanates.
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PEG3 Spacer: A discrete three-unit polyethylene glycol (PEG) spacer connects the two reactive ends. This hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments, reduces aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.[3][4]
The combination of these features makes Ald-Ph-amido-PEG3-C2-NH2 an ideal candidate for linking proteins, peptides, or antibodies to small molecule drugs, fluorescent dyes, or other biomolecules.
Physicochemical Properties
A summary of the key quantitative data for Ald-Ph-amido-PEG3-C2-NH2 is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1404111-56-3 | [4][5][6][7][8][9] |
| Molecular Formula | C16H24N2O5 | [4] |
| Molecular Weight | 324.4 g/mol | [4][9] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C, desiccated | [3][4][10] |
Experimental Protocol: Protein Conjugation via Reductive Amination
This section details a general protocol for the conjugation of a protein to a small molecule functionalized with Ald-Ph-amido-PEG3-C2-NH2. This procedure involves the formation of a Schiff base between the aldehyde group of the linker and a primary amine on the protein, followed by reduction to a stable secondary amine bond.
Materials:
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Protein of interest (containing accessible primary amines)
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Ald-Ph-amido-PEG3-C2-NH2 functionalized small molecule
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Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4
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Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 5 M in 1 N NaOH)
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Quenching Solution: 1 M Tris-HCl, pH 7.4
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Protein Preparation:
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Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
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If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Conjugation Buffer using dialysis or a desalting column.
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Conjugation Reaction:
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Add the Ald-Ph-amido-PEG3-C2-NH2 functionalized small molecule to the protein solution. A molar excess of the linker-small molecule (typically 10-50 fold) is recommended to drive the reaction.
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Gently mix the solution and allow the initial Schiff base formation to proceed for 30-60 minutes at room temperature.
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Reduction:
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Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.[1] Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
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Quenching:
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Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.
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Incubate for 30 minutes at room temperature.
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Purification:
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Remove the excess unreacted small molecule and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
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Characterization:
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Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the successful conjugation.
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Visualizations
Molecular Structure
Caption: Structural components of Ald-Ph-amido-PEG3-C2-NH2.
Reductive Amination Workflow
Caption: Reductive amination conjugation pathway.
Logical Relationship of Components
Caption: Functional components of the linker.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ald-Ph-amido-C2-PEG3-NH-Boc [myskinrecipes.com]
- 4. Ald-Ph-PEG3-amine, 1404111-56-3 | BroadPharm [broadpharm.com]
- 5. PEG Aldehyde-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. anjiechem.com [anjiechem.com]
- 7. Ald-Ph-PEG3-amine | 1404111-56-3 | EGC11156 | Biosynth [biosynth.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 10. Ald-Ph-amido-C2-PEG3-NH-Boc - Immunomart [immunomart.com]
